molecular formula C12H17BrN2O2 B8198089 Tert-butyl ((5-bromopyridin-3-yl)methyl)(methyl)carbamate CAS No. 317358-81-9

Tert-butyl ((5-bromopyridin-3-yl)methyl)(methyl)carbamate

Cat. No.: B8198089
CAS No.: 317358-81-9
M. Wt: 301.18 g/mol
InChI Key: DWVAJTGGRZJMFM-UHFFFAOYSA-N
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Description

Tert-butyl ((5-bromopyridin-3-yl)methyl)(methyl)carbamate is a brominated pyridine derivative designed for research and development applications. This compound serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery. Its molecular structure incorporates both a bromo substituent, which offers a site for further functionalization via metal-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, and a tert-butyloxycarbonyl (Boc) protected methylamine group. The Boc group is a cornerstone in synthetic organic chemistry, strategically used to protect amine functionalities during multi-step synthesis; it is stable under a variety of reaction conditions yet can be readily removed under mild acidic conditions to unveil the free amine. Compounds featuring a 5-bromopyridin-3-yl scaffold are of significant interest in the exploration of new active pharmaceutical ingredients (APIs), particularly in the synthesis of kinase inhibitors, other enzyme modulators, and various small molecule therapeutics. This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the identity, purity, and stability of the compound prior to use.

Properties

IUPAC Name

tert-butyl N-[(5-bromopyridin-3-yl)methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15(4)8-9-5-10(13)7-14-6-9/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVAJTGGRZJMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001162839
Record name 1,1-Dimethylethyl N-[(5-bromo-3-pyridinyl)methyl]-N-methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317358-81-9
Record name 1,1-Dimethylethyl N-[(5-bromo-3-pyridinyl)methyl]-N-methylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317358-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(5-bromo-3-pyridinyl)methyl]-N-methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic aromatic substitution, where KOH deprotonates the alcohol substrate (e.g., 2-ethyl-1-hexanol), generating an alkoxide that attacks the 3-bromopyridine ring. The addition of 18-crown-6 enhances reactivity by sequestering potassium ions, facilitating alkoxide formation. Key parameters include:

ParameterValueRole
Temperature80°CAccelerates reaction kinetics
SolventDMAcPolar aprotic medium for solubility
BaseKOH (3.0–4.0 equiv)Deprotonates alcohol to alkoxide
Catalyst18-crown-6 (3.5–4.5 equiv)Chelates K⁺, enhancing nucleophilicity
AdditiveKBr (0.5–1.0 equiv)Halide source for equilibration

Under these conditions, the reaction achieves >90% conversion within 15–18 hours, with the tert-butyl carbamate group introduced via subsequent coupling.

Workup and Purification

Post-reaction, the mixture is cooled to room temperature and diluted with water. Organic extraction using ethyl acetate, followed by washes with dilute hydrochloric acid and brine, removes unreacted starting materials. Solvent evaporation under reduced pressure yields a crude product, which is crystallized using a hexane/ethyl acetate (8:1) mixture. This step affords the final compound in 90–93% yield with high purity.

Mixed Anhydride-Mediated Carbamate Formation

An alternative approach adapts mixed anhydride intermediates for carbamate installation, derived from methodologies used in lacosamide synthesis.

Synthetic Pathway

The protocol begins with N-Boc-D-serine , which reacts with isobutyl chlorocarbonate in the presence of N-methylmorpholine (NMM) to form a mixed anhydride. This intermediate subsequently reacts with 5-bromo-3-(aminomethyl)pyridine to install the carbamate group:

N-Boc-D-serine+i-BuOCOClNMMMixed anhydride5-bromo-3-(aminomethyl)pyridineTert-butyl ((5-bromopyridin-3-yl)methyl)(methyl)carbamate\text{N-Boc-D-serine} + \text{i-BuOCOCl} \xrightarrow{\text{NMM}} \text{Mixed anhydride} \xrightarrow{\text{5-bromo-3-(aminomethyl)pyridine}} \text{Tert-butyl ((5-bromopyridin-3-yl)methyl)(methyl)carbamate}

Optimization and Challenges

Key challenges include moisture sensitivity and competing side reactions. Anhydrous ethyl acetate is critical to prevent hydrolysis of the mixed anhydride. Substoichiometric NMM (1.1 equiv) ensures efficient acid scavenging without overbase conditions. The reaction achieves 85–88% yield after crystallization, though scalability is limited by the cost of N-Boc-D-serine.

Comparative Analysis of Methods

Efficiency and Scalability

  • Base-catalyzed isomerization offers superior yields (90–93%) and scalability due to inexpensive reagents (KOH, 18-crown-6).

  • Mixed anhydride method provides regiochemical control but requires costly starting materials, making it less viable for large-scale production.

Purity and Byproduct Formation

  • Isomerization routes generate minimal byproducts, as confirmed by NMR and LC-MS.

  • Mixed anhydride approaches may produce residual NMM or hydrolyzed carbamate, necessitating rigorous purification.

Emerging Methodologies and Innovations

Recent advancements explore flow chemistry to enhance reaction control and reduce energy input. Preliminary studies indicate that continuous flow systems operating at 100°C with immobilized 18-crown-6 catalysts achieve 95% conversion in 2 hours, though industrial adoption remains pending .

Mechanism of Action

The mechanism by which tert-butyl ((5-bromopyridin-3-yl)methyl)(methyl)carbamate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromine atom and carbamate group play crucial roles in binding to the target sites, influencing the compound’s potency and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl ((5-bromopyridin-3-yl)methyl)(methyl)carbamate are compared below with analogous pyridine-based carbamates to highlight key differences in reactivity, synthetic utility, and physicochemical properties.

Table 1: Comparative Analysis of Pyridine Carbamate Derivatives

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight Key Applications/Reactivity Yield/Selectivity Reference
This compound 5-Br, methyl-carbamate C₁₂H₁₅BrN₂O₂ 299.17 Intermediate for cross-coupling (e.g., Suzuki reactions); precursor to kinase inhibitors. 75%
Tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate 5-Br, 6-Cl, carbamate C₁₀H₁₂BrClN₂O₂ 307.57 Enhanced electrophilicity due to dual halogenation; used in nucleophilic substitution reactions. -
Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate 5-Br, 6-OCHF₂, carbamate C₁₂H₁₅BrF₂N₂O₃ 353.16 Electron-withdrawing difluoromethoxy group improves metabolic stability; used in antiviral drug candidates. -
Tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate 5-Br, 3-CH₃, carbamate C₁₁H₁₅BrN₂O₂ 287.15 Methyl group enhances steric hindrance, reducing undesired side reactions in cross-coupling. -
Tert-butyl N-(5-formylpyridin-3-yl)carbamate 5-CHO, carbamate C₁₁H₁₄N₂O₃ 222.24 Formyl group enables further functionalization (e.g., condensation reactions); precursor to Schiff bases. -
Tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate 5-Br, pyrrolidinyl-carbamate C₁₄H₂₀BrN₃O₂ 334.23 Pyrrolidine ring introduces conformational rigidity; used in peptidomimetic drug design. -
Tert-butyl ((4-(1-cyclopropylethoxy)pyridin-3-yl)methyl)(methyl)carbamate (29) 4-OCH₂CH(C₃H₅), methyl-carbamate C₁₇H₂₅N₂O₃ 305.39 Cyclopropylethoxy group enhances lipophilicity; intermediate in anticancer agent synthesis. 61% (>10:1 sel.)

Key Research Findings

Reactivity in Cross-Coupling: The bromine atom at the 5-position of the pyridine ring in this compound facilitates palladium-catalyzed cross-coupling reactions. For example, it reacts with 1-cyclopropylethanol to form tert-butyl ((4-(1-cyclopropylethoxy)pyridin-3-yl)methyl)(methyl)carbamate (61% yield, >10:1 selectivity), a key intermediate in kinase inhibitor synthesis .

Steric and Electronic Effects :

  • Halogenation : The 5-bromo-6-chloro derivative (MW 307.57) exhibits higher electrophilicity than the parent compound, enabling efficient nucleophilic aromatic substitution .
  • Electron-Withdrawing Groups : The difluoromethoxy substituent in the 6-position (MW 353.16) enhances oxidative stability and binding affinity to viral proteases .

Functionalization Potential: The formyl group in tert-butyl N-(5-formylpyridin-3-yl)carbamate (MW 222.24) allows for derivatization into hydrazones or imines, expanding its utility in medicinal chemistry . Pyrrolidinyl derivatives (MW 334.23) exhibit improved pharmacokinetic profiles due to reduced rotational freedom .

Synthetic Efficiency :

  • The parent compound’s 75% yield surpasses that of tert-butyl (2-bromo-3-fluorobenzyl)carbamate (56.6% yield), highlighting its synthetic accessibility .

Biological Activity

Tert-butyl ((5-bromopyridin-3-yl)methyl)(methyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₁₁H₁₃BrN₂O₂. The compound features:

  • A tert-butyl group , which enhances lipophilicity.
  • A brominated pyridine ring that can participate in various interactions.
  • A carbamate functional group , known for its reactivity in biological systems.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, particularly protein kinases, which are critical in cell signaling pathways associated with cancer progression. The bromine atom and carbamate group facilitate covalent bonding with nucleophilic sites on proteins, leading to modifications that alter enzyme activity.
  • Protein-Ligand Interactions : The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing binding affinity and specificity.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

  • Anticancer Properties : Similar compounds have been investigated for their potential to inhibit cancer cell proliferation. For instance, studies indicate that brominated pyridine derivatives can act as selective inhibitors of cancer-related kinases .
  • Antimicrobial Activity : Compounds with similar structures have shown promising results against various microbial strains, suggesting potential applications in developing antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of protein kinases linked to cancer progression
AntimicrobialEffective against specific bacterial strains
Enzyme InhibitionModulates activity of enzymes involved in critical cellular processes

Example Study: Protein Kinase Inhibition

A study focused on the synthesis and evaluation of this compound revealed its effectiveness as a selective inhibitor of certain protein kinases. The compound was tested against a panel of kinases, showing significant inhibition rates that suggest its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for comparison with other related compounds:

Compound NameStructure FeaturesUnique Aspects
5-Bromo-4-methylpyridin-3-yl methylcarbamateBrominated pyridine, methyl carbamateDifferent biological activity profiles
tert-Butyl 4-(4-bromophenyl)-carbamateBrominated phenyl ringVaries in reactivity due to aromatic system
5-Bromo-N,N-dimethylpyridin-3-amineAmino group instead of carbamateEnhanced solubility and different interaction potential

Scientific Research Applications

Medicinal Chemistry

Tert-butyl ((5-bromopyridin-3-yl)methyl)(methyl)carbamate has garnered attention as a potential pharmaceutical intermediate. Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Enzyme Inhibition : This compound may act as an inhibitor for various enzymes involved in critical metabolic pathways. For example, related pyridine derivatives have been explored as inhibitors of protein kinases, which play essential roles in cancer progression .
  • Antimicrobial Properties : Studies on similar compounds suggest potential antibacterial activity against various pathogens, indicating its applicability in treating infections .

Organic Synthesis

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. It can facilitate the formation of new chemical entities through various reactions, including nucleophilic substitutions and coupling reactions .

Biological Studies

The compound is also utilized in biological research to study enzyme interactions and receptor modulation. Its ability to interact with specific molecular targets makes it valuable for investigating biochemical pathways and developing new therapeutic strategies.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of related pyridine derivatives on specific protein kinases involved in cancer signaling pathways. The findings demonstrated that these compounds could significantly reduce kinase activity, suggesting their potential as anticancer agents.

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of pyridine derivatives revealed that certain compounds exhibited notable activity against Gram-positive bacteria. This highlights the potential therapeutic applications of this compound in combating bacterial infections.

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesUnique Aspects
This compoundBrominated pyridine, carbamatePotential enzyme inhibitor
Tert-butyl (4-methylpyridin-3-yl)methylcarbamateMethyl group at 4-positionDifferent biological activity profiles
Tert-butyl (5-cyanopyridin-3-yl)methylcarbamateCyanide substitutionEnhanced reactivity due to electron-withdrawing group

Q & A

Basic: What are the standard synthetic routes for Tert-butyl ((5-bromopyridin-3-yl)methyl)(methyl)carbamate?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-bromo-3-(bromomethyl)pyridine with methylamine under controlled basic conditions (e.g., NaHCO₃ in THF), followed by carbamate protection using di-tert-butyl dicarbonate (Boc anhydride) . Key steps include:

  • Amination: Methylamine reacts with the bromomethylpyridine intermediate at room temperature.
  • Boc Protection: The resulting amine is treated with Boc anhydride in the presence of a base (e.g., K₂CO₃) to form the carbamate .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is used to isolate the product.

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust by working in a fume hood .
  • Storage: Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Protect from light and moisture to prevent hydrolysis of the Boc group .
  • Stability Monitoring: Conduct periodic NMR analysis (e.g., ¹H, ¹³C) to detect decomposition (e.g., tert-butyl group cleavage) .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the structure (e.g., tert-butyl singlet at ~1.4 ppm, pyridyl protons at 7.5–8.5 ppm) .
  • Mass Spectrometry (MS): ESI-MS or HRMS verifies the molecular ion ([M+H]⁺) and isotopic pattern (due to bromine) .
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) .

Advanced: How can contradictory spectroscopic data be resolved when characterizing this compound?

Methodological Answer:
Contradictions in NMR or MS data may arise from impurities, solvent effects, or tautomerism. Strategies include:

  • Solvent Standardization: Use deuterated DMSO or CDCl₃ consistently to avoid solvent-induced shifts .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign proton-carbon correlations .
  • Isotopic Analysis: Compare experimental MS isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) with theoretical simulations .
  • Alternative Synthesis: Validate results by repeating the synthesis with a different route (e.g., Pd-catalyzed coupling) .

Advanced: What strategies optimize reaction yields in complex multi-step syntheses involving this compound?

Methodological Answer:

  • Catalyst Screening: Test Pd catalysts (e.g., Pd₂(dba)₃, BINAP) for coupling reactions to enhance efficiency .
  • Temperature Control: Optimize reflux conditions (e.g., 80°C in THF for amination vs. 100°C in NMP for cyclization) .
  • Workup Refinement: Use liquid-liquid extraction (EtOAc/water) to remove unreacted starting materials or byproducts .
  • In Situ Monitoring: Employ TLC or inline IR spectroscopy to track reaction progress and terminate at peak conversion .

Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The bromine at the pyridyl 5-position enables:

  • Suzuki-Miyaura Coupling: Reacts with arylboronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives .
  • Buchwald-Hartwig Amination: Facilitates C–N bond formation with amines (e.g., tert-butyl carbamate intermediates) .
  • Competing Pathways: Bromine’s electronegativity may deactivate the pyridine ring, requiring optimized conditions (e.g., higher Pd loading or microwave irradiation) .

Advanced: What are the implications of conflicting stability data under acidic vs. basic conditions?

Methodological Answer:

  • Acidic Conditions: The Boc group hydrolyzes rapidly in HCl/MeOH (1–2 h), releasing the free amine .
  • Basic Conditions: Stability in NaOH varies; prolonged exposure (pH >10) may degrade the pyridine ring .
  • Mitigation: Use buffered conditions (pH 7–8) during reactions and avoid strong acids/bases unless intentional deprotection is required .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl ((5-bromopyridin-3-yl)methyl)(methyl)carbamate
Reactant of Route 2
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Tert-butyl ((5-bromopyridin-3-yl)methyl)(methyl)carbamate

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